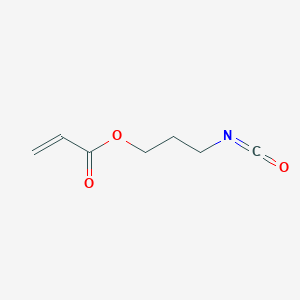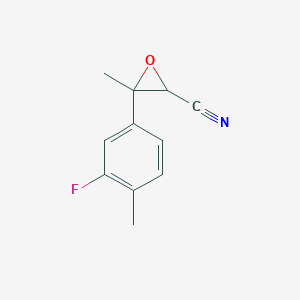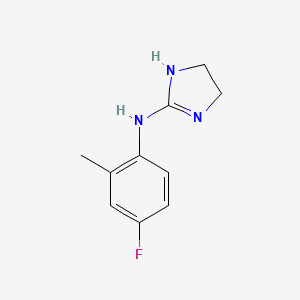
3-Isocyanatopropyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isocyanatopropyl prop-2-enoate: is an organic compound with the molecular formula C7H9NO3 . . This compound is characterized by the presence of both an isocyanate group and an ester group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanatopropyl prop-2-enoate typically involves the reaction of 3-aminopropyl prop-2-enoate with phosgene or other carbonylating agents under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a continuous process involving the use of reactors and distillation columns to ensure high purity and yield . The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Isocyanatopropyl prop-2-enoate undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form and .
Polymerization: The ester group can participate in polymerization reactions to form .
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3-aminopropyl prop-2-enoate and carbon dioxide .
Common Reagents and Conditions:
Amines: and for addition reactions.
Radical initiators: for polymerization.
Acids: or for hydrolysis.
Major Products:
Ureas: and from addition reactions.
Polyacrylates: from polymerization.
3-aminopropyl prop-2-enoate: from hydrolysis.
Applications De Recherche Scientifique
Chemistry: 3-Isocyanatopropyl prop-2-enoate is used as a building block in the synthesis of various polymers and copolymers . It is also employed in the preparation of functionalized materials with specific properties .
Biology: In biological research, this compound is used to modify biomolecules and surfaces to study their interactions and functions. It is also used in the development of biosensors and bioactive coatings .
Medicine: The compound is explored for its potential in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates .
Industry: this compound is used in the production of adhesives , sealants , and coatings . It is also employed in the manufacture of composite materials and elastomers .
Mécanisme D'action
The mechanism of action of 3-Isocyanatopropyl prop-2-enoate involves the reactivity of its isocyanate group and ester group . The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of ureas and carbamates . The ester group can undergo polymerization and hydrolysis reactions, contributing to the compound’s versatility in various applications .
Comparaison Avec Des Composés Similaires
Comparison:
- 3-Isocyanatopropyl 2-methylprop-2-enoate has a similar structure but with a methyl group, which can affect its reactivity and applications .
- 3-Isocyanatopropyltriethoxysilane contains a triethoxysilane group, making it more suitable for applications in surface modification and adhesion promotion .
Uniqueness: 3-Isocyanatopropyl prop-2-enoate is unique due to its combination of an isocyanate group and an ester group, providing a balance of reactivity and stability that is valuable in various chemical and industrial processes .
Propriétés
Numéro CAS |
119096-71-8 |
|---|---|
Formule moléculaire |
C7H9NO3 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
3-isocyanatopropyl prop-2-enoate |
InChI |
InChI=1S/C7H9NO3/c1-2-7(10)11-5-3-4-8-6-9/h2H,1,3-5H2 |
Clé InChI |
ORTCGSWQDZPULK-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCCN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13193775.png)


![Potassium trifluoro[(phenylsulfanyl)methyl]boranuide](/img/structure/B13193790.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid](/img/structure/B13193793.png)




![1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopropane](/img/structure/B13193820.png)
amine](/img/structure/B13193828.png)

![2-Amino-5-methoxy-6-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13193840.png)
![N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine](/img/structure/B13193844.png)
